molecular formula C24H20ClN3O2S B300016 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

Katalognummer B300016
Molekulargewicht: 450 g/mol
InChI-Schlüssel: VLPRORBEWKUXPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer therapy. MLN4924 is a potent inhibitor of the NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome system (UPS) and regulates the degradation of proteins involved in cell cycle progression, DNA repair, and apoptosis.

Wissenschaftliche Forschungsanwendungen

MLN4924 has been extensively studied for its potential applications in cancer therapy. N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide is essential for the activation of cullin-RING ligases (CRLs), which are responsible for the ubiquitination and subsequent degradation of many proteins involved in cancer cell proliferation and survival. MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, leading to the stabilization of CRL substrates and the induction of apoptosis in cancer cells. MLN4924 has shown promising results in preclinical studies, and several clinical trials are ongoing to evaluate its safety and efficacy in cancer patients.

Wirkmechanismus

MLN4924 inhibits N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide by binding to its active site and preventing the activation of NEDD8, a small ubiquitin-like protein that is essential for the activation of CRLs. The inhibition of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide leads to the accumulation of CRL substrates, including the tumor suppressor protein p27, which promotes cell cycle arrest and apoptosis. MLN4924 also induces the accumulation of DNA damage response proteins, such as γH2AX and 53BP1, leading to the activation of the DNA damage response pathway and apoptosis.
Biochemical and Physiological Effects
MLN4924 has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer cells. MLN4924 also inhibits tumor growth in xenograft models of human cancer. In addition, MLN4924 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential applications in combination therapy. MLN4924 has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

MLN4924 is a potent and selective inhibitor of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide, making it a valuable tool for studying the role of NEDD8 conjugation in cellular processes. MLN4924 has been used to study the effects of N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide inhibition on the proteasome, DNA damage response, and cell cycle progression. However, MLN4924 has some limitations for lab experiments. MLN4924 has a short half-life in vivo, which may limit its efficacy in animal models and clinical trials. MLN4924 also has off-target effects on other enzymes that use ATP as a substrate, such as casein kinase 2 and PIM kinases.

Zukünftige Richtungen

For MLN4924 research include the identification of biomarkers that can predict response to treatment, the optimization of dosing regimens, and the development of combination therapies that can enhance the efficacy of MLN4924. MLN4924 may also have potential applications in other diseases, such as neurodegenerative disorders, where UPS dysfunction has been implicated in disease pathogenesis.

Synthesemethoden

MLN4924 is a synthetic compound that was first described in 2009 by Soucy et al. The synthesis of MLN4924 involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with morpholine to form 3-chloro-4-(4-morpholinyl)aniline. This intermediate is then reacted with 2-cyanophenylsulfanyl chloride to produce N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.

Eigenschaften

Produktname

N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(2-cyanophenyl)sulfanyl]benzamide

Molekularformel

C24H20ClN3O2S

Molekulargewicht

450 g/mol

IUPAC-Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-cyanophenyl)sulfanylbenzamide

InChI

InChI=1S/C24H20ClN3O2S/c25-20-15-18(9-10-21(20)28-11-13-30-14-12-28)27-24(29)19-6-2-4-8-23(19)31-22-7-3-1-5-17(22)16-26/h1-10,15H,11-14H2,(H,27,29)

InChI-Schlüssel

VLPRORBEWKUXPP-UHFFFAOYSA-N

SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl

Kanonische SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.